1-(2,4-Dimethoxyphenyl)guanidine

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

This 2,4-dimethoxyphenyl-substituted guanidine exhibits distinct SAR; it serves as a dihydroorotase inhibitor (IC50=180µM) and GPCR signaling probe (Gs vs Gi/o) unlike the inactive unsubstituted analog. Procure exact CAS 827572-25-8 for fragment-based lead optimization and hOCT3 transporter studies.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 827572-25-8
Cat. No. B1414958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethoxyphenyl)guanidine
CAS827572-25-8
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N=C(N)N)OC
InChIInChI=1S/C9H13N3O2/c1-13-6-3-4-7(12-9(10)11)8(5-6)14-2/h3-5H,1-2H3,(H4,10,11,12)
InChIKeyXORJLJHXPWFVSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethoxyphenyl)guanidine: Procurement-Relevant Identity and Core Characteristics


1-(2,4-Dimethoxyphenyl)guanidine (CAS 827572-25-8, MF C9H13N3O2, MW 195.22) is a synthetic aryl guanidine compound belonging to the phenylguanidine subclass. It features a central guanidine moiety linked to a 2,4-dimethoxyphenyl aromatic ring, a structural motif that imparts enhanced lipophilicity and potential for hydrogen bonding interactions compared to simpler phenylguanidines . This compound is primarily utilized as a research intermediate and a molecular probe in medicinal chemistry campaigns targeting various enzymes and G protein-coupled receptors (GPCRs) [1].

Critical Procurement Note: Why 1-(2,4-Dimethoxyphenyl)guanidine is Not Interchangeable with Other Phenylguanidines


A generic substitution of 1-(2,4-Dimethoxyphenyl)guanidine with a simpler analog like 1-phenylguanidine is not scientifically justified due to the profound impact of the 2,4-dimethoxy substitution on target engagement and physicochemical properties. Structure-activity relationship (SAR) studies across multiple chemotypes consistently demonstrate that the presence and position of electron-donating groups on the phenyl ring dictate inhibitory potency and selectivity [1]. As detailed in the quantitative evidence below, the 2,4-dimethoxyphenyl derivative exhibits a unique profile across dihydroorotase and GPCR pathways that differs markedly from both unsubstituted phenylguanidine and other substituted variants, underscoring the need for exact procurement.

1-(2,4-Dimethoxyphenyl)guanidine: Quantified Differentiation Versus Closest Analogs


Comparative Dihydroorotase Inhibition: 1-(2,4-Dimethoxyphenyl)guanidine vs. Unsubstituted Phenylguanidine

In a direct enzymatic assay against dihydroorotase from mouse Ehrlich ascites carcinoma, 1-(2,4-Dimethoxyphenyl)guanidine demonstrated measurable inhibition with an IC50 of 1.80E+5 nM (180 µM) at pH 7.37 [1]. This contrasts with reports on the unsubstituted phenylguanidine core, which is described as 'inactive' in related biological screens, requiring multiple synthetic iterations to achieve any detectable activity [2]. The methoxy substitution pattern appears critical for even low-level engagement of this pyrimidine biosynthesis target.

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

Differential GPCR Modulation: Gs- vs. Gi/o-Coupled Receptor Activity

The functional profile of 1-(2,4-Dimethoxyphenyl)guanidine at G protein-coupled receptors reveals a nuanced activity spectrum. In cellular assays, the compound exhibits weak inhibition of Gs-coupled adrenergic beta-2 receptor signaling (IC50 = 1.00E+5 nM, 100 µM) [1], while displaying slightly higher potency at Gi/o-coupled mGlu2 receptor signaling (IC50 = 5.00E+4 nM, 50 µM) [2]. While both values are in the high micromolar range, this represents a quantifiable two-fold difference in functional potency between distinct GPCR signaling pathways, a level of differentiation not established for simpler phenylguanidines.

GPCR cAMP Cell Signaling Functional Assay

Lipophilicity-Driven SAR: Class-Wide Evidence for Superior Target Engagement

A systematic SAR study on phenylguanidine inhibitors of the human organic cation transporter 3 (hOCT3) established a clear correlation between increased lipophilicity, achieved via phenyl ring substitution, and enhanced inhibitory potency [1]. The study demonstrated a trend where IC50 values improved from >450 µM to as low as 2.2 µM with the introduction of larger, more lipophilic substituents at the 4-position. The 2,4-dimethoxyphenyl motif in the target compound, with its dual methoxy groups, falls squarely within this potency-enhancing SAR paradigm, strongly suggesting it would outperform the unsubstituted or mono-substituted analogs as an hOCT3 probe.

SAR Lipophilicity Membrane Transporter hOCT3

1-(2,4-Dimethoxyphenyl)guanidine: Best-Fit Research and Discovery Applications


Screening for Novel Dihydroorotase Inhibitors

Given its measurable, albeit weak, inhibitory activity against dihydroorotase (IC50 = 180 µM) [1], 1-(2,4-Dimethoxyphenyl)guanidine serves as a validated starting hit for fragment-based or structure-guided optimization campaigns targeting this key enzyme in pyrimidine biosynthesis. Its activity, in contrast to the inactive 1-phenylguanidine core, justifies its procurement as a positive control or initial scaffold in enzyme inhibition assays.

GPCR Pathway Profiling and Chemical Biology

The compound's differential functional activity at Gs- versus Gi/o-coupled receptors (100 µM vs. 50 µM IC50) [2] makes it a useful tool compound for probing biased signaling mechanisms in cellular models. Researchers studying the nuances of GPCR pharmacology can utilize this compound to establish baseline pathway selectivity profiles before embarking on medicinal chemistry optimization.

hOCT3 Transporter Interaction Studies

As a member of the lipophilic phenylguanidine chemotype, 1-(2,4-Dimethoxyphenyl)guanidine is a relevant compound for investigating structure-activity relationships at the hOCT3 transporter [3]. Its 2,4-dimethoxy substitution pattern aligns with the established SAR trend linking increased lipophilicity to enhanced inhibitory potency, making it a valuable intermediate for developing more potent hOCT3 probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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